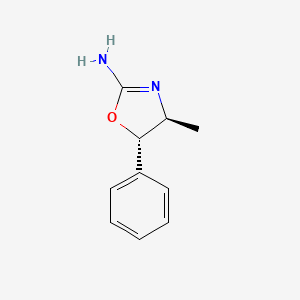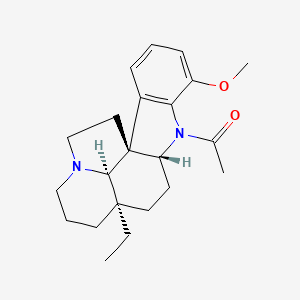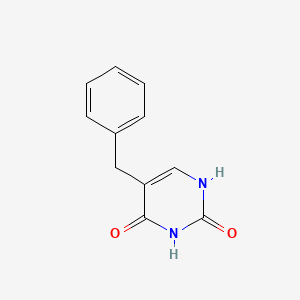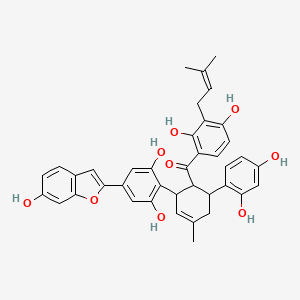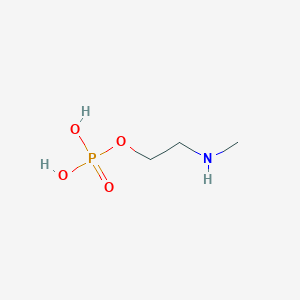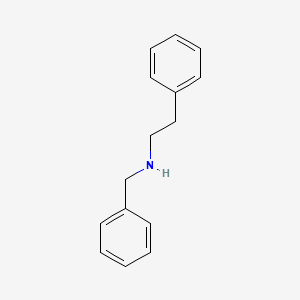
N-Benzyl-2-phenylethanamine
Vue d'ensemble
Description
. Ce composé est remarquable pour ses applications dans divers domaines, notamment la chimie médicinale et les procédés industriels.
Mécanisme D'action
Target of Action
N-Benzyl-2-phenylethylamine, also known as Benethamine, N-Benzylphenethylamine, or N-Benzyl-2-phenylethanamine, is a compound that has been found to inhibit rel+ Escherichia coli B Phe-tRNA . This suggests that its primary target could be the tRNA in the bacteria, which plays a crucial role in protein synthesis.
Mode of Action
It’s suggested that it may interact with its targets, possibly by binding to the trna, thereby inhibiting protein synthesis in the bacteria . This interaction and the resulting changes could lead to the death of the bacteria or inhibit their growth.
Biochemical Pathways
The biochemical pathways affected by N-Benzyl-2-phenylethylamine are likely related to protein synthesis, given its potential target. By inhibiting tRNA, it could disrupt the translation process in the protein synthesis pathway, leading to downstream effects such as impaired bacterial growth or death .
Result of Action
The molecular and cellular effects of N-Benzyl-2-phenylethylamine’s action would likely involve changes in bacterial protein synthesis. This could result in impaired bacterial growth or even bacterial death . In zebrafish, it has been observed to affect locomotion and anxiety-like behavior, also modulating brain serotonin and/or dopamine turnover .
Analyse Biochimique
Biochemical Properties
N-Benzyl-2-phenylethanamine plays a significant role in biochemical reactions, particularly as an inhibitor of cholinesterase enzymes. It interacts with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are responsible for the breakdown of acetylcholine . The inhibition of these enzymes by this compound can lead to increased levels of acetylcholine, which is beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease . The compound’s interaction with these enzymes involves binding to their active sites, thereby preventing the hydrolysis of acetylcholine.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the levels of acetylcholine, which is a crucial neurotransmitter in both the central and peripheral nervous systems . This modulation can impact gene expression and cellular metabolism, leading to changes in cell function. For example, increased acetylcholine levels can enhance synaptic transmission and improve cognitive function in neuronal cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with cholinesterase enzymes. By binding to the active sites of AChE and BChE, the compound inhibits their enzymatic activity, leading to elevated acetylcholine levels . This inhibition is achieved through competitive binding, where this compound competes with acetylcholine for the active site of the enzyme . Additionally, molecular modeling studies have shown that the presence of specific substituents on the aromatic rings of this compound can enhance its inhibitory potency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cholinesterase activity, which may have implications for its therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and improve memory in animal models of Alzheimer’s disease . At high doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of monoamines. The compound is metabolized by enzymes such as monoamine oxidase (MAO) and cytochrome P450 (CYP) enzymes . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . This distribution is crucial for its pharmacological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the synaptic clefts of neuronal cells . The compound’s activity is influenced by its localization, as it needs to be in proximity to cholinesterase enzymes to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La bénéthamine peut être synthétisée par amination réductrice du benzaldéhyde avec la phényléthylamine. La réaction implique généralement l'utilisation d'un agent réducteur tel que le cyanoborohydrure de sodium ou l'hydrogène en présence d'un catalyseur tel que le palladium sur carbone. Les conditions réactionnelles incluent souvent un solvant comme l'éthanol ou le méthanol et sont effectuées à température ambiante ou à des températures légèrement plus élevées .
Méthodes de production industrielle : La production industrielle de bénéthamine peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour le rendement et la pureté, intégrant souvent des réacteurs à écoulement continu et des techniques de purification avancées telles que la cristallisation et la distillation.
Types de réactions :
Oxydation : La bénéthamine peut subir des réactions d'oxydation pour former des imines ou des oximes correspondantes.
Réduction : Le composé peut être réduit pour former des amines secondaires.
Substitution : La bénéthamine peut participer à des réactions de substitution nucléophile, où le groupe benzyle peut être remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courantes :
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome en conditions acides.
Réduction : Gaz hydrogène avec un catalyseur de palladium ou le borohydrure de sodium.
Substitution : Agents halogénants comme le chlorure de thionyle ou le tribromure de phosphore.
Principaux produits :
Oxydation : Dérivés benzylidènes.
Réduction : Amines secondaires.
Substitution : Diverses amines aromatiques substituées
Applications De Recherche Scientifique
La bénéthamine a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de composés organiques plus complexes.
Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques, notamment l'inhibition enzymatique et la liaison aux récepteurs.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de polymères, de résines et d'autres produits chimiques industriels
5. Mécanisme d'action
Le mécanisme d'action de la bénéthamine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. En se liant à ces cibles, la bénéthamine peut moduler leur activité, conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte spécifiques dans lesquels la bénéthamine est utilisée .
Composés similaires :
- N-benzyl-2-phényléthylamine
- N-benzylphénéthylamine
- N-phénéthylbenzylamine
Comparaison : La bénéthamine est unique en raison de son motif de substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes. Comparée à des composés similaires, la bénéthamine peut présenter une réactivité et des affinités de liaison différentes, ce qui la rend précieuse pour des applications spécifiques en recherche et dans l'industrie .
Comparaison Avec Des Composés Similaires
- N-benzyl-2-phenylethylamine
- N-benzylphenethylamine
- N-phenethylbenzylamine
Comparison: Benethamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, benethamine may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry .
Propriétés
IUPAC Name |
N-benzyl-2-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPABQMWFWCMOFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20189982 | |
| Record name | N-Benzyl-1-phenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3647-71-0 | |
| Record name | Benzylphenethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3647-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzyl-1-phenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003647710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3647-71-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyl-1-phenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20189982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzylphenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.803 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BENZYLPHENETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90J4SPI061 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
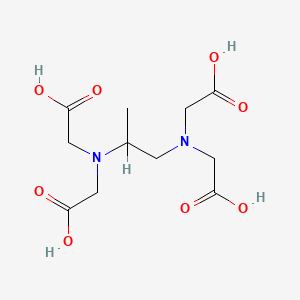
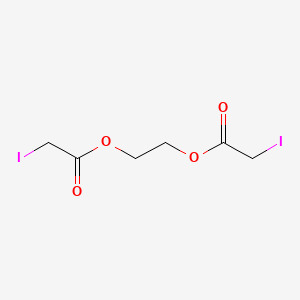
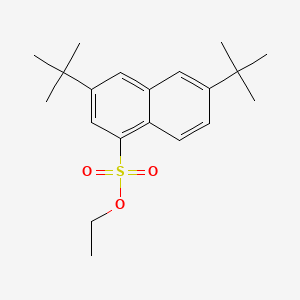
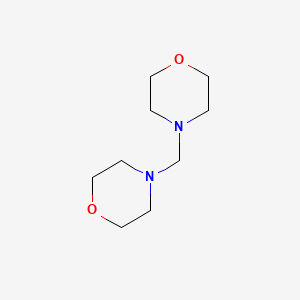
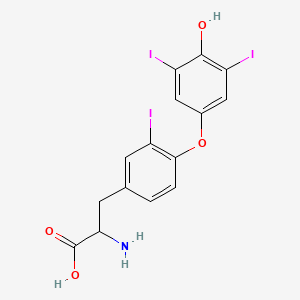
![2-[2-(3-bromophenoxy)ethyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B1204328.png)
